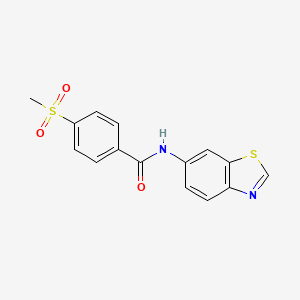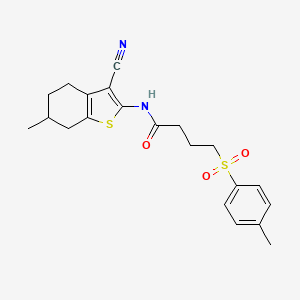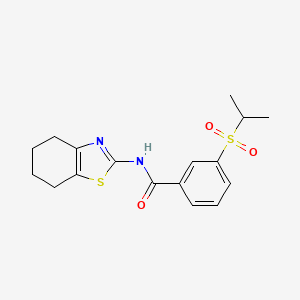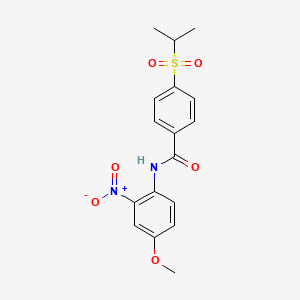![molecular formula C17H22N4O3 B6481850 N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 899999-21-4](/img/structure/B6481850.png)
N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a unique organic compound characterized by its complex structure and multifaceted applications across various scientific domains. This compound features an intricate arrangement of functional groups, contributing to its diverse chemical and biological properties. Researchers have shown significant interest in this compound due to its potential utility in synthetic chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions : The synthesis of N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves several steps, starting with the formation of the oxazole ring. The initial step typically includes the reaction of appropriate precursors under controlled conditions to form the 1,2-oxazole moiety. The process often involves cyclization reactions facilitated by catalysts or specific solvents. The subsequent step integrates the dimethylamino and methylphenyl groups through condensation reactions, employing reagents such as amines and acid chlorides under anhydrous conditions. This multi-step process demands careful monitoring of reaction parameters, including temperature, pH, and reaction time.
Industrial Production Methods
: Industrially, the compound is synthesized via scalable methods that optimize yield and purity. These methods incorporate advanced techniques like flow chemistry and automated synthesis, which allow for efficient large-scale production. The industrial process emphasizes safety protocols and environmental considerations, ensuring minimal waste generation and adherence to regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions : N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide undergoes a variety of chemical reactions. It can participate in oxidation and reduction reactions due to the presence of multiple functional groups. Oxidation reactions often employ oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides. Reduction reactions might use reducing agents such as sodium borohydride, yielding amines and other reduced products.
Common Reagents and Conditions
: The compound can also undergo substitution reactions, where nucleophiles or electrophiles replace existing groups. These reactions typically occur under basic or acidic conditions, using catalysts like palladium on carbon or transition metal complexes. The compound's amide and oxazole groups facilitate various nucleophilic and electrophilic substitutions, broadening its chemical reactivity.
Major Products
: Major products of these reactions include modified amides, oxazoles, and substituted derivatives, which retain the core structure of the original compound while introducing functional diversity. These products can serve as intermediates for further chemical synthesis or as final products with specific applications.
Applications De Recherche Scientifique
Chemistry : In chemistry, the compound is used as a building block for complex molecular architectures. Its unique structure allows for the synthesis of a wide range of derivatives, which are explored for their potential chemical reactivity and stability.
Biology
: Biologically, the compound has shown promise as a bioactive molecule with potential pharmacological applications. Researchers investigate its interactions with biological targets, aiming to develop novel therapeutic agents for various diseases.
Medicine
: In medicine, the compound's potential as a drug candidate is explored through preclinical studies. Its ability to modulate specific biological pathways makes it a candidate for therapeutic intervention in conditions like cancer, inflammation, and neurological disorders.
Industry
: Industrially, the compound finds applications in the development of advanced materials. Its incorporation into polymeric matrices and nanomaterials enhances the properties of these materials, leading to innovative applications in electronics, coatings, and sustainable technologies.
Mécanisme D'action
The mechanism by which N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide exerts its effects is complex and multifaceted. It interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions facilitate the compound's binding to specific receptors, enzymes, or nucleic acids, modulating their activity and function. The compound's structure enables it to engage in various biochemical pathways, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide stands out due to its unique combination of functional groups Similar compounds, such as N'-[2-(dimethylamino)-2-phenylethyl]-N-(1,2-oxazol-3-yl)ethanediamide and N'-[2-(methylamino)-2-(4-methylphenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide, exhibit comparable chemical reactivity but differ in their biological activity and industrial applications
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-5-7-13(8-6-11)14(21(3)4)10-18-16(22)17(23)19-15-9-12(2)24-20-15/h5-9,14H,10H2,1-4H3,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJWMFQFEIOMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NOC(=C2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide](/img/structure/B6481767.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B6481780.png)


![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[(4-methylphenyl)sulfanyl]butanamide](/img/structure/B6481802.png)



![3-(4-methoxyphenyl)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B6481835.png)
![N'-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6481845.png)
![N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide](/img/structure/B6481847.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6481855.png)
![4-(dimethylamino)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B6481860.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B6481867.png)
